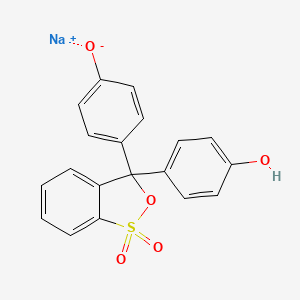

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis-, disodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

34487-61-1 |

|---|---|

Molecular Formula |

C19H14NaO5S |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

sodium 4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |

InChI |

InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H; |

InChI Key |

XXCXGDSGVBROKI-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.[Na] |

Other CAS No. |

34487-61-1 |

physical_description |

Red crystals; Soluble in water; [MSDSonline] |

Pictograms |

Irritant |

Related CAS |

93839-72-6 |

Origin of Product |

United States |

Historical Trajectory and Contemporary Significance in Scientific Investigations

The application of phenol (B47542) red, and by extension its sodium salt, in scientific research has a well-established history. One of its earliest notable uses was in the phenolsulfonphthalein (PSP) test, developed in 1911 by Leonard Rowntree and John Geraghty. wikipedia.org This test was designed to assess kidney function by measuring the excretion rate of intravenously administered phenol red, a method that remained in use for nearly a century. wikipedia.org

In contemporary research, the most prominent application of phenol red sodium salt is as a pH indicator in cell culture media. mpbio.commybiosource.comthermofisher.comgspchem.comhimedialabs.comchemimpex.comsigmaaldrich.com Living tissues and cells thrive within a narrow and near-neutral pH range. wikipedia.orghimedialabs.com The inclusion of phenol red sodium salt in culture media provides a constant visual cue of the medium's pH. himedialabs.comchemimpex.com Normal physiological conditions are typically indicated by a pink-red color. wikipedia.orgthermofisher.comhimedialabs.com Metabolic activity of cells, particularly the production of acidic byproducts like lactic acid from carbohydrate fermentation, lowers the pH, causing the indicator to shift to a yellow color. wikipedia.orgmybiosource.comhimedialabs.com This color change signals the need to replenish the medium or can be an early indicator of microbial contamination, which often leads to acidification. wikipedia.orggspchem.comhimedialabs.com Conversely, a shift to a purple or bright pink hue can indicate a rise in pH, possibly due to a lack of carbon dioxide or evaporation of the medium. mybiosource.comgspchem.com

Beyond cell culture, phenol red sodium salt is utilized in various other research applications. It serves as a pH indicator in titrations, particularly in reactions involving a weak acid and a strong base, where its distinct color change allows for precise endpoint determination. gspchem.com The compound is also employed in biochemical assays, such as the measurement of hydrogen peroxide production by cultured cells. sigmaaldrich.com In this assay, the oxidation of phenol red in the presence of horseradish peroxidase results in a product with increased absorbance at a specific wavelength, allowing for quantification. sigmaaldrich.comglpbio.com

Foundational Principles of Ph Indicating Functionality and Optical Response

Conformational Dynamics Across Acid-Base Gradients

The structure of Phenol Red is sensitive to the concentration of protons (H+) in the solution. As the pH changes, the molecule can exist in different ionic forms, each with a unique conformation.

Elucidation of Zwitterionic, Monodeprotonated, and Dideprotonated Species

Phenol Red exists in different ionic states depending on the pH. wikipedia.org In strongly acidic conditions, the molecule is in a protonated, zwitterionic form. As the pH increases, it undergoes deprotonation. The first deprotonation results in a monodeprotonated species, denoted as HPS⁻. wikipedia.org This species is typically yellow. wikipedia.orgcore.ac.uk A further increase in pH leads to the loss of a second proton, forming a dideprotonated species, PS²⁻, which is responsible for the red or pink color observed in alkaline solutions. wikipedia.org The transition between these states is what gives Phenol Red its utility as a pH indicator. wikipedia.org

Spectroscopic Characterization of pH-Modulated Molecular States

The color of Phenol Red solutions is determined by which wavelengths of light the molecule absorbs. Spectroscopic analysis provides detailed information about these absorption properties and the underlying electronic transitions.

Analysis of Wavelength-Specific Absorption Maxima and Associated Optical Phenomena

The different ionic forms of Phenol Red exhibit distinct absorption maxima (λmax). In acidic to neutral solutions (pH below 6.8), the yellow form (HPS⁻) has a maximum absorption at approximately 433-443 nm. wikipedia.orgcore.ac.uk As the pH rises into the alkaline range (above pH 8.2), the red form (PS²⁻) becomes dominant, showing a maximum absorption around 550-570 nm. wikipedia.orgcore.ac.ukresearchgate.net The transition between these two states occurs over a pH range of 6.8 to 8.2, where the solution appears orange due to the presence of both species. usbio.netgspchem.comthermofisher.com An isosbestic point, where the molar absorptivity of the two species is equal, is observed around 470-480 nm. core.ac.ukresearchgate.net

Interactive Data Table: pH-Dependent Absorption Maxima of Phenol Red

| pH Range | Dominant Species | Color | Absorption Maximum (λmax) |

| < 6.8 | HPS⁻ (monodeprotonated) | Yellow | ~433-443 nm wikipedia.orgcore.ac.uk |

| 6.8 - 8.2 | Mixture of HPS⁻ and PS²⁻ | Orange | N/A |

| > 8.2 | PS²⁻ (dideprotonated) | Red/Pink | ~550-570 nm wikipedia.orgcore.ac.ukresearchgate.net |

Insights into π→π* Electronic Transitions and Their Role in Coloration

The absorption of light by Phenol Red is due to electronic transitions within the molecule. Specifically, the colors observed are a result of π→π* transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital. libretexts.orghptuexamhelper.in These transitions are characteristic of molecules with conjugated systems of double bonds, such as the aromatic rings in Phenol Red. uomustansiriyah.edu.iqyoutube.com The energy required for this transition, and thus the wavelength of light absorbed, is dependent on the extent of conjugation and the electronic structure of the molecule.

The deprotonation of the phenolic hydroxyl groups at higher pH leads to increased electron delocalization in the PS²⁻ species. This extended conjugation lowers the energy gap between the π and π* orbitals, resulting in the absorption of longer wavelength light (a bathochromic or red shift), which is why the solution appears red. uomustansiriyah.edu.iq Conversely, in the protonated HPS⁻ form, the conjugation is less extensive, requiring higher energy (shorter wavelength) light for the π→π* transition, leading to the yellow color. hptuexamhelper.in

Advanced Methodological Applications in Biomedical Sciences

Real-time pH Monitoring in Eukaryotic Cell Culture Systems

Phenol (B47542) red is a standard component in the majority of commercially available cell culture media. promocell.comwikipedia.org Its distinct, pH-dependent color change allows for continuous, non-invasive monitoring of the culture environment. nih.gov The optimal pH for most cultured cells is tightly regulated, typically around 7.4, and deviations from this range can significantly impact cellular health and experimental outcomes. nih.gov

Correlation with Cellular Metabolic Activity and Growth Kinetics

The metabolic activity of cultured cells directly influences the pH of the surrounding medium. As cells proliferate, they release acidic metabolites, such as lactic acid and carbon dioxide, as byproducts of cellular respiration. nih.gov This accumulation of acidic products gradually lowers the pH of the culture medium. promocell.comusbio.net

Identification of Microbial Contamination via pH Shift Indicators

Bacterial or fungal contamination is a significant concern in cell culture. These microorganisms typically have much higher metabolic rates than eukaryotic cells, leading to a rapid and pronounced drop in the pH of the culture medium. himedialabs.combiosera.combiowest.net

The presence of phenol red allows for the early detection of such contamination. A sudden and dramatic color change from red to yellow is a strong indicator of a microbial overgrowth. wikipedia.orghimedialabs.com This early warning system enables researchers to discard contaminated cultures promptly, preventing the waste of time and resources and safeguarding the integrity of their experiments.

Strategies for Visual pH Assessment and Maintenance in in vitro Models

Phenol red exhibits a gradual color transition across a specific pH range, making it an effective tool for the visual assessment of pH in cell culture. himedialabs.comvwr.comhimedialabs.comgspchem.com This allows researchers to maintain the optimal pH environment required for their specific cell lines.

The typical working pH range for phenol red in cell culture is between 6.8 and 8.2. himedialabs.comgspchem.com Under normal, healthy conditions (around pH 7.4), the medium will appear red or pinkish-red. biosera.com As the pH becomes more acidic, the color will transition to orange and then yellow. biosera.combiowest.net Conversely, as the pH becomes more alkaline, the color will shift to a darker pink or fuchsia. biosera.combiowest.net By visually monitoring these color changes, researchers can determine when to perform a medium exchange to replenish nutrients and buffer the pH, ensuring the continued viability and optimal growth of their cell cultures.

Interactive Table: Phenol Red pH Colorimetric Scale

| pH Value | Color Indication | Interpretation in Cell Culture |

| ≤ 6.8 | Yellow | Acidic; potential high metabolic activity, cell stress, or microbial contamination. himedialabs.comvwr.comgspchem.com |

| 7.0 - 7.2 | Orange-Yellow | Slightly acidic; may indicate a need for a medium change. |

| 7.4 | Red | Optimal pH for most cell lines; indicates a healthy culture. biosera.com |

| 7.6 - 7.8 | Pinkish-Red | Slightly alkaline. |

| ≥ 8.2 | Fuchsia/Dark Pink | Alkaline; may indicate issues with the medium or CO2 supply. usbio.netbiosera.com |

Quantitative Biochemical and Enzyme Assays

Beyond its role in cell culture, phenol red sodium salt is utilized in various quantitative biochemical and enzymatic assays, particularly those involving peroxidase enzymes and the detection of hydrogen peroxide.

Horseradish Peroxidase-Mediated Quantification of Hydrogen Peroxide

Phenol red serves as a chromogenic substrate in a widely used colorimetric assay for the quantification of hydrogen peroxide (H₂O₂). sigmaaldrich.comsigmaaldrich.com This assay relies on the enzymatic activity of horseradish peroxidase (HRP), which, in the presence of H₂O₂, catalyzes the oxidation of phenol red. nih.govresearchgate.netmdpi.com

The oxidation of phenol red results in the formation of a product with a distinct color change, which can be measured spectrophotometrically. sigmaaldrich.comsigmaaldrich.com The intensity of the color produced is directly proportional to the amount of H₂O₂ present in the sample. This method is sensitive and has been adapted for high-throughput screening in 384-well plate formats. nih.gov The reaction is typically stopped by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), which also enhances the color of the oxidized product. sigmaaldrich.comsigmaaldrich.comnih.gov

Interactive Table: Components of the HRP-Mediated H₂O₂ Assay

| Component | Function |

| Phenol Red | Chromogenic substrate that is oxidized. sigmaaldrich.comnih.gov |

| Horseradish Peroxidase (HRP) | Enzyme that catalyzes the oxidation of phenol red by H₂O₂. nih.govmdpi.com |

| Hydrogen Peroxide (H₂O₂) | The analyte being quantified; acts as the oxidizing agent. nih.govmdpi.com |

| Buffer (e.g., HBSS) | Maintains the optimal pH for the enzymatic reaction. nih.gov |

| Sodium Hydroxide (NaOH) | Stops the reaction and develops the color for measurement. sigmaaldrich.comsigmaaldrich.comnih.gov |

Spectrophotometric Detection Protocols for Oxidized Phenol Red

The product of the HRP-catalyzed oxidation of phenol red can be quantified using a spectrophotometer or a microplate reader. nih.govresearchgate.net After stopping the reaction with NaOH, the absorbance of the oxidized phenol red is measured at a specific wavelength. sigmaaldrich.comsigmaaldrich.com

The maximum absorbance of the oxidized product is typically observed between 600 and 610 nm. sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net By creating a standard curve with known concentrations of hydrogen peroxide, researchers can accurately determine the concentration of H₂O₂ in their unknown samples based on the measured absorbance values. sigmaaldrich.comnih.gov This spectrophotometric protocol provides a reliable and quantitative method for detecting H₂O₂ in various biological samples. sigmaaldrich.comsigmaaldrich.com

Integration into Studies of Enzymatic Reaction Progress and Intermolecular Interactions

Phenol Red sodium salt serves as a valuable tool for monitoring the progress of specific enzymatic reactions by detecting pH changes or through direct colorimetric measurement. Its application is particularly notable in assays for oxidoreductases, such as peroxidases. For instance, Phenol Red is utilized in a continuous spectrophotometric assay to measure hydrogen peroxide, where in the presence of horseradish peroxidase, it is oxidized, leading to a measurable change in absorbance at 600-610 nm sigmaaldrich.com. This principle allows for the quantification of enzyme activity by tracking the rate of the color change, which corresponds to the consumption of the substrate or formation of the product sigmaaldrich.comnih.govresearchgate.net.

One specific application involves the in situ activity assay for bromoperoxidase found in marine diatoms researchgate.net. In this assay, the enzyme's activity is determined by monitoring the bromination of Phenol Red to Bromophenol Blue, which results in a decrease in absorbance at 433 nm (the peak for Phenol Red) and an increase at 592 nm (the peak for its brominated product) researchgate.net. The rate of this spectral shift is directly proportional to the enzyme's catalytic activity. Similarly, it has been used in assays for Acetylcholinesterase (AChE), where the enzymatic hydrolysis of acetylcholine (B1216132) produces acetic acid, lowering the pH and causing a color change from red to yellow medchemexpress.com.

Beyond tracking enzymatic reactions, Phenol Red sodium salt is also involved in studies of intermolecular interactions. It has been shown to interact with specific protein targets, although sometimes this is an unintended effect. Research has demonstrated that commercial preparations of Phenol Red can bind to and activate the estrogen receptor in human breast cancer cell lines like MCF-7, stimulating their proliferation targetmol.comselleckchem.com. However, further studies have indicated that this estrogenic activity is primarily due to lipophilic impurities rather than the phenolsulfonphthalein molecule itself sigmaaldrich.com. Additionally, Phenol Red has been identified as an antagonist of the rat P2X1 receptor, a type of purinergic receptor, demonstrating its potential to participate in specific molecular interactions medchemexpress.com.

Table 1: Applications of Phenol Red Sodium Salt in Enzymatic Assays

| Enzyme | Assay Principle | Detection Method |

|---|---|---|

| Peroxidase | Oxidation of Phenol Red in the presence of hydrogen peroxide. | Spectrophotometric reading of oxidized Phenol Red at 600-610 nm. sigmaaldrich.com |

| Bromoperoxidase | Bromination of Phenol Red to Bromophenol Blue. | Monitoring absorbance changes at 433 nm and 592 nm. researchgate.net |

| Acetylcholinesterase (AChE) | pH decrease due to acetic acid production from acetylcholine hydrolysis. | Visual color change from red to yellow. medchemexpress.com |

| Myeloperoxidase | Enhances the halogenating activity of the enzyme. | Colorimetric change from pink to yellow. medchemexpress.com |

Analytical Methodologies in Microbial Differentiation

Principles of pH-Based Discrimination in Bacterial Metabolism Studies

Phenol Red sodium salt is a cornerstone indicator in classical microbiology for the differentiation of microorganisms based on their metabolic pathways. The principle lies in its distinct color transition in response to pH changes in a culture medium, which are caused by the metabolic byproducts of microbial growth biosera.combiowest.net. The indicator exhibits a yellow color at a pH below 6.8 and a red or pinkish hue at a pH above 8.2 fuv.edu.brhimedialabs.comhimedialabs.com.

This property is widely exploited in carbohydrate fermentation tests. Many bacterial species can metabolize specific carbohydrates (like glucose, lactose, or sucrose) and produce acidic end-products such as lactic acid, acetic acid, or formic acid fuv.edu.br. The accumulation of these acids lowers the pH of the growth medium. When Phenol Red is included in the medium, this acidification is visually indicated by a color change from red to yellow, signifying a positive fermentation reaction biowest.netfuv.edu.brhimedialabs.com.

Conversely, some microorganisms cannot ferment the provided carbohydrate and may instead utilize other components in the medium, such as peptones. The catabolism of these proteinaceous substances often produces alkaline byproducts, like ammonia, which raises the pH of the medium fuv.edu.br. This shift to an alkaline environment causes the Phenol Red indicator to turn a bright pink or magenta color fuv.edu.br. If a microorganism does not metabolize any substrate in a way that significantly alters the pH, the medium remains red fuv.edu.br. This simple, color-based discrimination allows for the rapid and cost-effective differentiation of bacterial species based on their fundamental metabolic capabilities fuv.edu.br.

Table 2: Phenol Red pH Indication in Microbial Metabolism

| Metabolic Pathway | Key Byproduct(s) | Resulting pH Change | Phenol Red Color | Interpretation |

|---|---|---|---|---|

| Carbohydrate Fermentation | Organic Acids (e.g., Lactic Acid, Acetic Acid) | Decrease (Acidic) | Yellow fuv.edu.brhimedialabs.com | Positive for fermentation |

| Peptone Utilization | Alkaline Substances (e.g., Ammonia) | Increase (Alkaline) | Pink / Magenta fuv.edu.br | Negative for fermentation; Peptone catabolism |

| No Significant Metabolism | Neutral Byproducts | No Change | Red fuv.edu.br | Non-utilizer of substrates |

Colorimetric Loop-Mediated Isothermal Amplification (LAMP) Assay Development

Phenol Red sodium salt has been integrated into modern molecular diagnostics as a visual indicator for colorimetric Loop-Mediated Isothermal Amplification (LAMP) assays. LAMP is a nucleic acid amplification technique that operates at a constant temperature, making it a simpler and more rapid alternative to traditional PCR-based methods nih.gov. The reaction involves a DNA polymerase that synthesizes a large amount of DNA, and in the process, incorporates deoxyribonucleoside triphosphates (dNTPs).

A key feature of this extensive DNA synthesis is the release of a proton (H+) for every dNTP incorporated into the growing DNA strand nih.gov. This massive release of protons during a positive LAMP reaction leads to a significant decrease in the pH of the reaction mixture nih.govnih.gov.

By including Phenol Red in the LAMP reaction mix, this pH drop can be visualized directly without the need for complex instrumentation. The initial reaction buffer is set to an alkaline pH, where Phenol Red imparts a pink or red color. If the target nucleic acid is present and amplification occurs, the resulting acidification causes the indicator to change color from pink/red to yellow nih.govresearchgate.net. This provides a clear, naked-eye readout for a positive result. A negative reaction, where no significant amplification occurs, will show no pH change, and the solution will remain pink or red nih.govresearchgate.net. This method has been successfully applied for the rapid detection of various pathogens and genetic markers, such as in the screening for α0-thalassemia nih.govplos.org. The simplicity of this colorimetric detection makes LAMP assays with Phenol Red particularly suitable for point-of-care and resource-limited settings nih.gov.

Phenol Red Sodium Salt As a Determinant of Experimental Outcomes in Research Systems

Endocrine Modulatory Activity in Hormone-Sensitive Cell Cultures

The structural similarity of phenol (B47542) red to certain nonsteroidal estrogens allows it to exert endocrine modulatory effects, particularly in studies involving hormone-sensitive cells. nih.govpromocell.compnas.orgpnas.org This activity is a critical confounding factor in endocrinology, cancer research, and toxicology.

Phenol red has been demonstrated to possess weak estrogenic activity. nih.govpnas.orgaacrjournals.orgnih.govelsevierpure.com This activity is mediated through its direct interaction with estrogen receptors (ER).

Estrogen Receptor Binding: Research has shown that phenol red binds to the estrogen receptor of human breast cancer cells, such as MCF-7. nih.govpnas.orgillinois.edu However, its affinity for the receptor is significantly lower than that of the natural hormone estradiol. The binding affinity of phenol red for the estrogen receptor is approximately 0.001% that of estradiol, with a dissociation constant (Kd) reported to be 2 x 10⁻⁵ M. nih.govpnas.orgnih.govelsevierpure.comillinois.edu

Stimulation of Estrogen-Responsive Cells: At the concentrations typically found in tissue culture media (15-45 µM), phenol red can stimulate the proliferation of ER-positive cells. nih.govpnas.orgillinois.edu For instance, in MCF-7 cells, phenol red has been shown to increase cell numbers to 200% and progesterone (B1679170) receptor content to 300% compared to cells grown in phenol red-free media. nih.govpnas.orgillinois.edu This proliferative effect is specific to ER-positive cells, as no similar stimulation is observed in ER-negative cell lines like MDA-MB-231. nih.govpnas.orgillinois.edu

| Parameter | Finding | Cell Line | Reference |

| Binding Affinity vs. Estradiol | 0.001% | MCF-7 | nih.govpnas.orgnih.govillinois.edu |

| Dissociation Constant (Kd) | 2 x 10⁻⁵ M | MCF-7 | nih.govpnas.orgillinois.edu |

| Effect on Cell Number | 200% increase | MCF-7 | nih.govpnas.orgillinois.edu |

| Effect on Progesterone Receptor | 300% increase | MCF-7 | nih.govpnas.orgillinois.edu |

| Effect on ER-Negative Cells | No effect on growth | MDA-MB-231 | nih.govpnas.orgillinois.edu |

The intrinsic estrogenicity of phenol red has significant consequences for studies on xenobiotic estrogens and in cancer research, particularly those utilizing hormone-sensitive carcinogenesis models.

Interference with Xenobiotic Studies: The presence of phenol red can mask or alter the effects of other estrogenic compounds being tested. promocell.com Its baseline estrogenic stimulation reduces the observable window for the effects of exogenous estrogens, complicating the interpretation of results in endocrine disruptor studies. nih.govpnas.org

To mitigate the confounding estrogenic effects of phenol red, researchers have adopted several methodological strategies.

Use of Phenol Red-Free Media: The most direct and widely accepted approach is to use cell culture media formulated without phenol red. promocell.comresearchgate.net This eliminates the source of estrogenic activity, allowing for a more accurate assessment of hormone-responsive pathways. promocell.com

Purification of Commercial Preparations: Studies have indicated that some of the estrogenic activity in commercial phenol red preparations may be due to lipophilic impurities rather than the indicator molecule itself. A method involving ether extraction of the phenol red sodium salt has been shown to remove 95–99% of these estrogenic impurities, thereby reducing the growth-stimulating effect on MCF-7 cells. researchgate.net

| Method | Description | Advantage | Disadvantage |

| Phenol Red-Free Media | Culturing cells in media completely lacking phenol red. | Completely eliminates interference from the indicator. promocell.com | Requires alternative methods for monitoring culture pH. |

| Purification by Ether Extraction | Chemical extraction to remove lipophilic estrogenic impurities from commercial phenol red. researchgate.net | Reduces estrogenic activity while retaining the pH indicator. | Requires additional laboratory processing and validation. |

Spectroscopic and Optical Interference in Analytical Assays

Beyond its biological activity, the optical properties of phenol red can interfere with common analytical techniques that rely on light absorbance or fluorescence, leading to inaccurate measurements.

Phenol red's function as a pH indicator means its color and absorbance spectrum are pH-dependent, which can interfere with colorimetric and spectrophotometric assays. promocell.comresearchgate.net

Spectral Overlap: The absorbance spectrum of phenol red can overlap with that of the reagents or products in colorimetric assays. altervista.orgresearchgate.net A prominent example is the MTT assay, where the absorption spectrum of the formazan (B1609692) product overlaps with that of phenol red. altervista.orgresearchgate.net

pH-Dependent Absorbance: Since cellular metabolism can alter the pH of the culture medium, the color and absorbance of phenol red can change during an experiment. researchgate.net This change is independent of the assay's specific reaction, introducing a significant source of error. researchgate.net This can lead to false positives or negatives, compromising experimental accuracy. promocell.com To avoid this, it is recommended to either use phenol red-free medium or to acidify the solubilizing solution to normalize the pH-dependent color differences before measurement. researchgate.net

Phenol red exhibits fluorescent properties that can interfere with sensitive fluorescence-based detection methods. promocell.comaltervista.org

Increased Background Fluorescence: The presence of phenol red in culture medium significantly increases background fluorescence, which can decrease the signal-to-noise ratio and hamper the detection of weak fluorescent signals. altervista.orgresearchgate.net This interference is particularly problematic in fluorescence microscopy, flow cytometry, and high-content screening. promocell.com For instance, it dramatically increases background levels when visualizing Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP). researchgate.net

Signal Quenching: Phenol red can also quench the signal of certain fluorescent dyes, further reducing assay sensitivity. ibidi.com To overcome these issues, especially when signals are low, the use of phenol red-free media or specialized imaging media is recommended. ibidi.comtecan.com

Modulation of Light Transmission in Photonic and Light-Irradiation Experiments

Phenol red sodium salt's function as a pH indicator is due to its distinct color change in response to pH shifts, a property that also means it absorbs light in the visible spectrum. nih.govresearchgate.net This characteristic can become a significant confounding factor in experiments involving light, such as photodynamic therapy or other light-irradiation studies.

The dye exhibits strong absorbance in the 550–560 nm region of the light spectrum. nih.gov This absorption can interfere with the transmission of light through the culture medium, effectively shielding cells from the intended light exposure. nih.gov The reduction in light reaching the cells can lead to an underestimation of the effects of photosensitizing agents or other light-activated treatments. For instance, the activity of photosensitizers with maximum light absorption wavelengths similar to that of phenol red can be diminished. nih.gov Furthermore, phenol red can act as a sink for UV irradiation, potentially transmuting into reactive species that can affect experimental conditions. researchgate.net Consequently, the presence of phenol red in culture media necessitates careful consideration and control in the design and interpretation of photonic and light-irradiation experiments to avoid artifacts caused by its light-absorbing properties.

Perturbations to Cellular Redox Balance and Oxidative Stress Pathways

Beyond its physical interaction with light, phenol red sodium salt is a chemically active molecule that can participate in cellular metabolic processes, particularly those involving oxidation and reduction (redox) reactions. Its involvement can alter the delicate redox balance within cells and influence pathways related to oxidative stress. definedbioscience.comnih.gov

Research has demonstrated that phenol red is not biochemically inert and can engage in redox reactions, which can be influenced by light and certain enzymes. definedbioscience.com This participation can lead to the generation of reactive oxygen species (ROS), molecules that can cause cellular stress and damage. researchgate.netdefinedbioscience.com Phenolic compounds, in general, are often efficient substrates for peroxidase enzymes. nih.gov The presence of phenol red in cell culture media, typically at concentrations around 15 µM, is sufficient for it to take part in these redox reactions. nih.gov The resulting increase in ROS can lead to a state of oxidative stress, where the levels of antioxidants are overwhelmed, potentially skewing experimental results in studies sensitive to cellular redox state. definedbioscience.commdpi.comnih.gov

A specific enzymatic interaction of concern involves myeloperoxidase (MPO), an enzyme abundantly expressed in certain cell types like neutrophil granulocytes and promyelocytic leukemia cell lines (e.g., HL-60 cells). nih.govabcam.com MPO can utilize phenol red as a substrate, catalyzing its oxidative halogenation to form mono- and di-halogenated products. definedbioscience.comnih.gov This process not only alters the chemical structure of phenol red but also has significant downstream consequences for cellular redox balance.

Studies have shown that the MPO-mediated metabolism of phenol red leads to a significant increase in the formation of glutathione (B108866) disulfide (GSSG) while decreasing the levels of reduced glutathione (GSH), a critical intracellular antioxidant. definedbioscience.comnih.gov This shift indicates a considerable impact on the cellular redox environment. nih.gov Although this alteration in glutathione levels did not lead to an overt decrease in the viability of HL-60 cells in one study, the clear induction of redox activity is a critical factor that researchers must consider, as it can confound experiments investigating oxidative stress, inflammation, and other redox-sensitive cellular processes. nih.gov

Pharmacological Interactions with Cellular Receptors

Phenol red sodium salt has been found to exhibit direct pharmacological activity by interacting with specific cellular receptors. This interaction is a significant source of experimental artifacts, particularly in studies focused on receptor signaling and pharmacology.

A notable pharmacological effect of phenol red is its antagonism of certain purinergic receptor subtypes, specifically the P2X receptors. nih.govresearchgate.net Research has shown that phenol red sodium salt acts as an antagonist at rat P2X1 receptors with an IC₅₀ value of 3 μM. nih.govovid.com At higher concentrations, it can also block P2X2 and P2X3 receptors. nih.govovid.com The antagonist activity is concentration-dependent, with a threshold for P2X1 receptor blockade at 0.1 μM. nih.gov

This blocking activity has been observed in various experimental systems, including Xenopus oocytes and mammalian cell lines expressing these receptors. nih.govnih.gov The antagonism at rP2X1 and rP2X3 receptors by purified phenol red is non-surmountable, yet reversible. physoc.org Given that many standard culture media contain phenol red at concentrations sufficient to cause these effects (e.g., 40 µM in DMEM), its presence can lead to the inadvertent blockade of purinergic signaling pathways, confounding studies on ATP-mediated cellular responses. researchgate.netphysoc.org

| Receptor Subtype | Activity | Potency (IC₅₀) | Nature of Antagonism | Reference |

|---|---|---|---|---|

| P2X1 | Antagonist | 3 µM | Non-surmountable, Reversible | nih.govovid.comphysoc.org |

| P2X2 | Antagonist (at higher concentrations) | pIC₅₀: 4.19 | - | nih.govovid.comphysoc.org |

| P2X3 | Antagonist (at higher concentrations) | pIC₅₀: 4.60 | Non-surmountable, Reversible | nih.govovid.comphysoc.org |

| P2X4 | Very weak antagonist | pIC₅₀: < 4.00 | - | nih.govphysoc.org |

Influence on Cellular Viability and Experimental Artifacts in Specific in vitro Contexts

The cumulative effects of phenol red's interactions—from its redox activity to its receptor antagonism—can lead to significant experimental artifacts and, in some contexts, influence cell viability and behavior. definedbioscience.comnih.gov While generally considered non-toxic at standard concentrations, its subtle effects can compromise the integrity of in vitro studies. promocell.com

One of the most well-documented artifactual effects is its weak estrogenic activity. nih.gov Phenol red can bind to estrogen receptors and stimulate the proliferation of estrogen-responsive cells, such as MCF-7 human breast cancer cells. nih.govselleckchem.com This can mask the effects of anti-estrogen treatments and reduce the apparent stimulatory effect of exogenous estrogens. nih.gov

Furthermore, the oxidative stress induced by phenol red's participation in redox reactions and its metabolism by enzymes like MPO can alter cellular physiology and responses to experimental stimuli, even if it doesn't cause immediate cell death. definedbioscience.comnih.gov These biochemical shifts can influence cellular responses in sensitive assays, potentially skewing results related to cell health, proliferation, and function. definedbioscience.compromocell.com Therefore, the presence of phenol red is a critical variable that can introduce non-obvious artifacts, underscoring the importance of using phenol red-free media in sensitive experimental contexts.

| Area of Influence | Specific Effect | Experimental Consequence | Reference |

|---|---|---|---|

| Light Transmission | Absorbs light, particularly in the 550-560 nm range. | Interference in photonic and light-irradiation studies; reduced efficacy of photosensitizers. | nih.gov |

| Cellular Redox Balance | Participates in redox reactions, leading to ROS formation. | Induces oxidative stress, alters cellular redox environment. | definedbioscience.comnih.gov |

| Enzymatic Interaction | Undergoes MPO-mediated oxidative halogenation. | Decreases reduced glutathione (GSH) and increases glutathione disulfide (GSSG). | nih.gov |

| Pharmacological Activity | Antagonizes P2X1, P2X2, and P2X3 purinergic receptors. | Inhibition of ATP-mediated signaling pathways. | nih.govnih.govphysoc.org |

| Experimental Artifacts | Exhibits weak estrogenic activity. | Stimulates proliferation of estrogen-sensitive cells; confounds endocrine research. | nih.gov |

Cytotoxic Effects in the Presence of Carbon Nanoparticles

Phenol red, a common pH indicator in cell culture media, is generally considered non-toxic to mammalian cells. nih.gov However, research has revealed that its interaction with certain nanomaterials can induce cytotoxic effects. mdpi.comnih.gov Studies investigating the properties of carbon nanoparticles (CNPs) in nanotoxicity assays found that phenol red was responsible for toxicity to HeLa cells when present in a serum-free medium containing carbon blacks (CBs), a type of CNP. researchgate.net

The research indicated that the carbon black nanoparticles themselves were either nontoxic or only slightly toxic. nih.gov Instead, they acted as vehicles, or carriers, for the phenol red. mdpi.com The cytotoxicity observed was primarily induced by the phenol red after it was delivered into the cells by these nanoparticles. nih.gov This phenomenon, where a non-toxic carrier transports a substance into a cell leading to a toxic effect, is sometimes referred to as a "Trojan horse" effect. researchgate.net

Interestingly, the study distinguished between different types of carbon nanoparticles. While the cytotoxicity in the presence of carbon blacks was attributed to the uptake of phenol red, multi-walled carbon nanotubes (MWNTs) were found to exhibit an intrinsic cytotoxicity that was independent of the presence of phenol red. nih.govnih.gov The size of the carbon black particles also played a crucial role; the size-dependent cytotoxicity of CBs was found to be directly correlated to the amount of phenol red they transported into the cells. mdpi.com

Adsorption Phenomena with Carbon Nanoparticles and Impact on Cellular Uptake

The mechanism underlying the cytotoxicity of phenol red in the presence of carbon nanoparticles is rooted in adsorption and subsequent cellular uptake. researchgate.net Due to their large surface area and high adsorption capability, carbon nanoparticles can bind molecules from the cell culture medium to their surface. nih.gov Research has demonstrated that various carbon nanoparticles, including multi-walled carbon nanotubes and different types of carbon blacks, readily adsorb phenol red from the culture medium. mdpi.com

The efficiency of this adsorption is dependent on the specific characteristics of the nanoparticles, particularly their size. mdpi.com A monotonic increase in the amount of adsorbed phenol red was observed with decreasing size of the carbon nanoparticles. nih.gov For example, P90, a type of carbon black with a very small particle size, demonstrated an extremely high adsorption ability. mdpi.com This strong adsorption can lead to a visible color change in the culture medium as the phenol red is removed from the solution. mdpi.com

Once phenol red is adsorbed onto the surface of these nanoparticles, the resulting complexes can be internalized by cells. researchgate.net This process effectively bypasses the cell's normal regulation of phenol red intake, delivering it into the cell's interior. mdpi.com The cellular uptake of the phenol red-nanoparticle complex has been verified using 125I-labeling techniques. nih.gov The amount of phenol red delivered into the cells by the carbon blacks was found to be the critical factor driving the observed cytotoxicity. researchgate.net This highlights how the adsorption properties of nanoparticles can significantly alter the cellular interaction and biological impact of common media components like phenol red sodium salt. mdpi.com

Interactive Data Table: Adsorption of Phenol Red on Carbon Nanoparticles

The following table summarizes the amounts of phenol red adsorbed by different types of carbon nanoparticles (CNPs) after a 2-hour incubation in a serum-free medium. The data demonstrates a clear relationship between the nanoparticle type and its adsorptive capacity.

| Carbon Nanoparticle (CNP) | Amount of Adsorbed Phenol Red (μg/mg) |

| PG (Carbon Black) | 18.2 ± 1.2 |

| S160 (Carbon Black) | 33.6 ± 2.5 |

| P90 (Carbon Black) | 48.5 ± 3.1 |

| MWNTs (Multi-walled Carbon Nanotubes) | 25.4 ± 1.5 |

| Data is based on three independent experiments and presented as mean ± standard deviation. nih.govmdpi.com |

Emerging Research Frontiers and Methodological Advancements

Development and Characterization of Phenol (B47542) Red-Free Cell Culture Media for Enhanced Reproducibility

Phenol Red has been a long-standing component of cell culture media, serving as a visual indicator of pH. promocell.comtci-thaijo.org However, a growing body of research highlights its potential to interfere with experimental results, prompting the development and characterization of Phenol Red-free media to improve reproducibility. promocell.comdefinedbioscience.com

The primary concern with Phenol Red is its ability to act as more than a passive pH indicator. definedbioscience.com Studies have shown that it can participate in significant biochemical reactions, potentially altering the cellular environment and influencing experimental outcomes. definedbioscience.com For instance, Phenol Red can engage in redox reactions, especially in the presence of light and certain enzymes, leading to the production of reactive oxygen species (ROS). definedbioscience.com This can induce cellular stress and skew the results of assays designed to measure cellular health and function. definedbioscience.com Furthermore, it can interact with cellular components like myeloperoxidase, an enzyme found in high concentrations in certain leukemia cells, which can lead to the formation of oxidative species. definedbioscience.com

Another significant issue is Phenol Red's weak estrogenic activity. tci-thaijo.org Its chemical structure bears a resemblance to non-steroidal estrogens, which can stimulate the proliferation and differentiation of estrogen-sensitive cells, such as breast cancer cells (e.g., MCF-7). tci-thaijo.orgnih.govresearchgate.net This hormone-like effect is an undesirable variable in studies focused on hormonal pathways or endocrine disruption. promocell.com

In response to these challenges, specialized Phenol Red-free media formulations have been developed. bionordika.no These media provide a stable environment for cell growth without the confounding effects of the indicator. bionordika.no The advantages of using these alternatives are clear:

Elimination of Hormonal Effects: Allows for more accurate research in hormone-responsive pathways. promocell.com

Improved Assay Accuracy: Prevents interference in colorimetric and spectrophotometric measurements, reducing the risk of false positives or negatives. promocell.com

Enhanced Reproducibility: By removing a variable that can impact cell physiology, these media lead to more consistent and reliable experimental results. promocell.comdefinedbioscience.com

The development of defined, serum-free, and xeno-free culture systems that are also Phenol Red-free represents a significant step toward more controlled and reproducible cell culture environments. reprocell.com

Exploration of Phenol Red as a Potential Cellular Differentiation Inducer

Contrary to its intended passive role, research indicates that Phenol Red can actively influence cellular processes, including differentiation. tci-thaijo.orgnih.gov Studies have shown that Phenol Red itself can affect the differentiation of bone marrow stromal cells (BMCs). nih.gov In one study, BMCs cultured with bone anabolic agents like PGE2 failed to respond in terms of osteoblastic colony formation when Phenol Red was absent from the medium. nih.gov This effect was dose-dependent, with certain concentrations of Phenol Red being permissive for the stimulatory effects of these agents. nih.gov The study suggested that Phenol Red may be a factor that permits osteoblastic recruitment, a mechanism not previously described. nih.gov

The estrogenic properties of Phenol Red are also a key factor in its influence on cell behavior. tci-thaijo.org This activity can stimulate cell proliferation and differentiation, which is particularly significant in estrogen-sensitive cells. tci-thaijo.org For example, research on human MCF-7 breast cancer cells has shown that Phenol Red in the culture medium strongly promotes cell proliferation and cell cycle progression. nih.govresearchgate.net This highlights the importance of considering the presence or absence of Phenol Red in experimental design, especially in fields like cancer research and stem cell biology, where differentiation pathways are a central focus. promocell.comtci-thaijo.org

Table 1: Effect of Phenol Red on Cellular Processes

| Cellular Process | Observation | Cell Type | Reference |

|---|---|---|---|

| Osteoblastic Differentiation | Permissive for the stimulatory effects of anabolic agents on colony formation. | Bone Marrow Stromal Cells | nih.gov |

| Cell Proliferation | Promotes proliferation and cell cycle progression. | Human MCF-7 Breast Cancer Cells | nih.govresearchgate.net |

| General Cellular Function | Can stimulate cell proliferation and differentiation. | Estrogen-sensitive cells | tci-thaijo.org |

Advanced Spectroscopic Investigations in Complex Biological and Material Matrices

Understanding the behavior of molecules like Phenol Red in complex environments is crucial for predicting their interactions and effects. Advanced spectroscopic techniques, combined with computational methods, provide powerful tools for these investigations. While direct, in-depth spectroscopic studies on Phenol Red in complex biological matrices are not extensively published, research on structurally related molecules like Alizarin Red S (ARS) offers a methodological blueprint.

A study on the complexation of Gallium(III) with ARS in a semi-aqueous solution utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. mdpi.com This approach allowed for a detailed structural characterization of the metal-ligand complexes formed in solution. mdpi.com The researchers were able to identify different complex stoichiometries and configurations, revealing the specific atoms involved in the coordination. mdpi.com

Such a combined spectroscopic and computational methodology could be applied to Phenol Red to:

Elucidate its interactions with proteins, nucleic acids, and other biomolecules within a cell culture medium.

Characterize the structural changes Phenol Red undergoes in different chemical environments (e.g., varying pH, presence of metal ions).

Investigate the formation of derivatives or complexes, such as the halogenated derivatives that can form in the presence of myeloperoxidase. definedbioscience.com

Infrared spectroscopy, UV-visible absorption spectroscopy, and fluorescence spectroscopy are other valuable techniques that can provide insights into the molecular structure and electronic properties of Phenol Red and its complexes in various matrices. mdpi.com These advanced investigations are essential for moving beyond a general understanding of Phenol Red's effects to a precise, molecular-level picture of its interactions in biological and material systems.

Studies on Interactions with Polymeric Systems for Optoelectronic Applications

The unique optical properties of organic dyes like Phenol Red make them interesting candidates for integration into polymeric systems for optoelectronic applications. mdpi.comnih.gov Research in this area explores how the interaction between a dye and a polymer matrix can lead to novel materials with tunable optical and electrical characteristics. nih.govmdpi.com These materials are of interest for devices such as sensors, organic light-emitting diodes (OLEDs), and flexible electronics. mdpi.commdpi.com

The interaction between polyelectrolytes and dyes is a particularly promising area. nih.gov The tunable properties of polyelectrolytes, such as their absorption and photoluminescence, can be modulated by the incorporation of a dye, opening pathways for the development of new materials for biosensors and optoelectronic devices. nih.gov

The incorporation of a dye into a polymer film can significantly alter the film's properties. Studies on composite films made of polymers like poly(methyl methacrylate) (PMMA) or polyethylene (B3416737) oxide (PEO) doped with various dyes demonstrate several key effects:

Optical Properties: The dye's presence alters the absorption and transmittance spectra of the polymer film. researchgate.net The optical bandgap energy of the composite material can be tuned by changing the concentration of the dopant dye. researchgate.net For example, increasing the dye concentration can lead to a decrease in the optical bandgap. researchgate.net The refractive index of the film can also be modified by the addition of a dye. researchgate.net

Structural Properties: Interactions between the dye molecules and the polymer chains can affect the morphology of the composite film. Dyes can act as plasticizers or create specific molecular arrangements within the polymer matrix.

Electrical Properties: The addition of a charge-transfer complex, which can be formed between a dye and another molecule, can dramatically increase the electrical conductivity of a polymer film. researchgate.net For instance, doping PEO films with iodine leads to the formation of complexes that enhance electrical conductivity, making the material more suitable for electronic applications. researchgate.net

While much of the research in this area uses other dyes, the principles are directly applicable to Phenol Red. Its pH-dependent absorption spectrum suggests that its incorporation into polymer films could lead to materials whose optical and electrical properties are responsive to environmental changes, a desirable feature for sensor applications.

Table 2: Influence of Dye Doping on Polymer Composite Film Properties

| Property | General Effect of Dye Incorporation | Potential Application | Reference |

|---|---|---|---|

| Optical Absorption | Alters absorption spectra; can decrease optical bandgap. | Tunable optical filters, solar energy conversion. | researchgate.net |

| Refractive Index | Modifies the refractive index of the polymer matrix. | Waveguides, anti-reflective coatings. | researchgate.net |

| Electrical Conductivity | Can significantly increase conductivity through charge-transfer complex formation. | Flexible electronics, antistatic films. | researchgate.net |

Novel Sensor Development and Optofluidic Applications Leveraging Phenol Red's Optical Properties

The distinct, pH-dependent color change of Phenol Red makes it a prime candidate for the development of novel optical sensors and for use in optofluidic devices. promocell.com Optofluidics is a field that merges microfluidics with optics to create miniaturized platforms for analyzing and manipulating fluids and has seen significant growth in applications for imaging and sensing. ethz.chmdpi.comresearchgate.net

The fundamental principle behind using Phenol Red in a sensor is its change in light absorption in response to pH. This property can be harnessed in various ways:

Fiber-Optic Sensors: Phenol Red can be immobilized on the tip of an optical fiber. Changes in the pH of the surrounding medium would alter the absorption of light transmitted through the fiber, providing a measurable signal. This approach is being explored for various phenolic compounds. mdpi.com

Composite Material Sensors: As discussed previously, embedding Phenol Red within a polymer matrix could create a solid-state sensor film that changes color or other optical properties in response to pH.

Optofluidic "Lab-on-a-Chip" Systems: In microfluidic channels, Phenol Red can be used as an integrated pH indicator for monitoring cellular metabolism or chemical reactions in real-time. The integration of miniaturized optical components like lenses and waveguides into microfluidic chips enhances detection performance and system compaction. ethz.ch Novel optofluidic biosensors based on principles like Fresnel reflection are being developed to achieve high sensitivity with very small sample volumes. nih.gov

The development of these sensors relies on transducing the chemical change (pH variation) into an optical signal (change in absorbance or fluorescence). mdpi.com The sensitivity and response time of such sensors would depend on the immobilization technique, the matrix material, and the specific optical detection method employed. Leveraging the well-understood optical properties of Phenol Red within these modern technological platforms represents a promising frontier for creating low-cost, portable, and highly sensitive analytical devices.

Q & A

Q. How to prepare Phenol Red sodium salt stock solutions for cell culture applications?

Dissolve Phenol Red sodium salt in distilled water at a concentration of 0.5% (w/v) to create a sterile stock solution. Filter-sterilize using a 0.22 µm membrane and store at 4°C. For cell culture media, dilute the stock to a final concentration of 11–15 mg/L, ensuring pH monitoring within the transition range (6.8–8.2) .

Q. What is the recommended concentration of Phenol Red sodium salt in cell culture media, and how does it reflect metabolic activity?

The standard concentration is 11–15 mg/L. A shift from red (pH >8.2) to yellow (pH <6.8) indicates acidification due to lactate production during glycolysis, common in proliferating cells. Methodologically, monitor color changes daily and correlate with cell viability assays (e.g., Trypan Blue exclusion) .

Q. How to troubleshoot unexpected pH changes in cell culture media containing Phenol Red?

Unexpected yellowing (acidic shift) may indicate microbial contamination or overgrowth. Validate sterility via Gram staining or ATP bioluminescence assays. For non-contaminated samples, assess cell density and nutrient depletion (e.g., glucose levels) using enzymatic assays .

Q. What safety protocols are essential when handling Phenol Red sodium salt?

Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation or skin contact. In case of accidental exposure, rinse affected areas with copious water for 15 minutes. Dispose of waste via chemical neutralization (e.g., activated carbon adsorption) and comply with institutional hazardous waste guidelines .

Advanced Research Questions

Q. Does Phenol Red sodium salt interfere with fluorescence-based assays or flow cytometry?

Yes. Phenol Red exhibits autofluorescence in the 450–600 nm range, which can overlap with FITC or PE channels. For flow cytometry, use Phenol Red-free buffers (e.g., Hanks’ Balanced Salt Solution with 0.1% BSA) to avoid signal interference .

Q. How stable is Phenol Red sodium salt under autoclaving or long-term storage?

While Phenol Red can withstand autoclaving (121°C, 15–20 minutes), repeated cycles may degrade the compound, reducing pH sensitivity. Validate indicator functionality post-sterilization by testing pH transitions in control solutions. For long-term storage, keep the powder desiccated at room temperature; reconstituted solutions are stable for 6 months at 4°C .

Q. Can Phenol Red sodium salt be used to differentiate microbial species based on metabolic activity?

Yes. In microbiology, Phenol Red is used in carbohydrate fermentation assays. Acid-producing organisms (e.g., E. coli) turn the medium yellow, while non-fermenters (e.g., Pseudomonas) retain the red color. Combine with selective media and quantify pH shifts spectrophotometrically at 560 nm .

Q. How to quantify subtle pH changes in real-time using Phenol Red sodium salt?

Measure absorbance at 430 nm (acidic form) and 560 nm (basic form) using a microplate reader. Calculate the ratio (A560/A430) to determine pH dynamically. Calibrate with standard buffer solutions (pH 6.4–8.2) and validate with a pH electrode .

Q. What are alternative pH indicators when Phenol Red is unsuitable for specialized assays?

Bromothymol Blue (pH 6.0–7.6) or Neutral Red (pH 6.8–8.0) can replace Phenol Red in low-buffer systems. For high-throughput screens, use fluorogenic indicators like SNARF-1 (pH 6.0–8.0), which lack spectral interference .

Q. How does batch-to-batch variability in Phenol Red sodium salt purity affect experimental reproducibility?

Impurities (e.g., residual solvents) may alter pH sensitivity. Validate each batch by testing transition ranges in standard buffers. Use suppliers with ≥97% purity certifications and report lot numbers in methodologies to ensure traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.